molecular formula C15H24ClIN2O B4406438 1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride

1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4406438
M. Wt: 410.72 g/mol
InChI Key: HNWZMIFNTYYBGM-UHFFFAOYSA-N
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Description

1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride is an organic compound that features a piperazine ring substituted with an iodinated phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. One common route includes the iodination of 2-methylphenol followed by the formation of the phenoxypropyl intermediate. This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxypropyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The iodinated phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The piperazine ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-bromo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
  • 1-[3-(4-chloro-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
  • 1-[3-(4-fluoro-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride

Uniqueness

1-[3-(4-Iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodinated phenoxy group provides distinct properties compared to its brominated, chlorinated, or fluorinated analogs, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23IN2O.ClH/c1-13-12-14(16)4-5-15(13)19-11-3-6-18-9-7-17(2)8-10-18;/h4-5,12H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWZMIFNTYYBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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